molecular formula C13H9BrFN3 B8212448 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine

Cat. No.: B8212448
M. Wt: 306.13 g/mol
InChI Key: GTGQLQJJYAEGQI-UHFFFAOYSA-N
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Description

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a 3-fluorophenylmethyl group at the 8th position of the imidazo[1,2-a]pyrazine core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-fluorobenzyl bromide with 2-aminopyrazine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-[(3-chlorophenyl)methyl]imidazo[1,2-a]pyrazine
  • 6-Bromo-8-[(3-methylphenyl)methyl]imidazo[1,2-a]pyrazine
  • 6-Bromo-8-[(3-nitrophenyl)methyl]imidazo[1,2-a]pyrazine

Uniqueness

6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s biological activity, pharmacokinetics, and binding affinity to molecular targets. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and selectivity compared to its analogs .

Properties

IUPAC Name

6-bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3/c14-12-8-18-5-4-16-13(18)11(17-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQLQJJYAEGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC(=CN3C2=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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